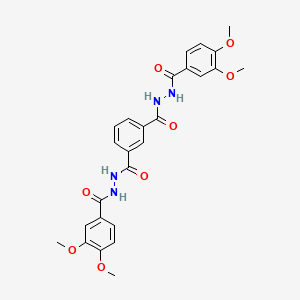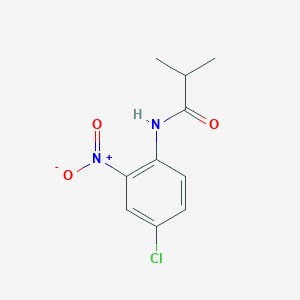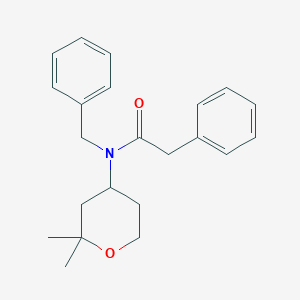![molecular formula C22H33NO2 B4980060 4-[4-(4-pentylcyclohexyl)benzoyl]morpholine](/img/structure/B4980060.png)
4-[4-(4-pentylcyclohexyl)benzoyl]morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[4-(4-pentylcyclohexyl)benzoyl]morpholine, also known as PCBM, is a fullerene derivative that has gained significant attention in the scientific community due to its unique chemical properties. PCBM is widely used in organic photovoltaics, where it acts as an electron acceptor, and in organic electronics, where it is used as a hole-blocking layer.
Wissenschaftliche Forschungsanwendungen
4-[4-(4-pentylcyclohexyl)benzoyl]morpholine has been extensively studied in the field of organic photovoltaics, where it is used as an electron acceptor in bulk heterojunction solar cells. The use of 4-[4-(4-pentylcyclohexyl)benzoyl]morpholine in solar cells has led to significant improvements in their efficiency and stability. 4-[4-(4-pentylcyclohexyl)benzoyl]morpholine has also been used in organic electronics, where it is used as a hole-blocking layer in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Wirkmechanismus
The mechanism of action of 4-[4-(4-pentylcyclohexyl)benzoyl]morpholine in organic photovoltaics involves its ability to accept electrons from the donor material, which then flow through the external circuit to produce electricity. In OLEDs and OFETs, 4-[4-(4-pentylcyclohexyl)benzoyl]morpholine acts as a hole-blocking layer, preventing the flow of electrons through the device.
Biochemical and Physiological Effects
There is limited research on the biochemical and physiological effects of 4-[4-(4-pentylcyclohexyl)benzoyl]morpholine. However, studies have shown that 4-[4-(4-pentylcyclohexyl)benzoyl]morpholine is non-toxic and does not cause any adverse effects on human health.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-[4-(4-pentylcyclohexyl)benzoyl]morpholine in lab experiments include its high solubility in common organic solvents, its stability under ambient conditions, and its ability to act as an efficient electron acceptor. However, 4-[4-(4-pentylcyclohexyl)benzoyl]morpholine has limitations in terms of its cost and the need for specialized equipment for its synthesis.
Zukünftige Richtungen
For research on 4-[4-(4-pentylcyclohexyl)benzoyl]morpholine include the development of new synthetic methods, new applications in organic electronics, and research on its toxicity and environmental impact.
Synthesemethoden
4-[4-(4-pentylcyclohexyl)benzoyl]morpholine is synthesized through a two-step reaction process. The first step involves the formation of 4-(4-pentylcyclohexyl)benzoyl chloride, which is then reacted with morpholine to produce 4-[4-(4-pentylcyclohexyl)benzoyl]morpholine. The reaction can be carried out using various solvents, including toluene, chloroform, and dichloromethane. The yield of 4-[4-(4-pentylcyclohexyl)benzoyl]morpholine can be improved by using a purification process, such as column chromatography.
Eigenschaften
IUPAC Name |
morpholin-4-yl-[4-(4-pentylcyclohexyl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H33NO2/c1-2-3-4-5-18-6-8-19(9-7-18)20-10-12-21(13-11-20)22(24)23-14-16-25-17-15-23/h10-13,18-19H,2-9,14-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABRCJJRBIGVAIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1CCC(CC1)C2=CC=C(C=C2)C(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H33NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-{3-[(3-chlorobenzyl)oxy]benzylidene}-2,5-dimethoxybenzenesulfonohydrazide](/img/structure/B4979989.png)

![N'-{3-[(2,4-difluorophenoxy)methyl]-4-methoxybenzylidene}-4-methoxybenzohydrazide](/img/structure/B4980008.png)
![1-chloro-4-[4-(isopropylthio)butoxy]benzene](/img/structure/B4980023.png)
![2-[(2-methoxy-4-methylphenoxy)methyl]-4-(1-pyrrolidinylcarbonyl)-1,3-oxazole](/img/structure/B4980030.png)
![2,2'-tricyclo[3.3.1.1~3,7~]decane-1,3-diylbis(N,N-dimethylacetamide)](/img/structure/B4980031.png)
![2,4-dichloro-N-[2-(phenylthio)phenyl]benzamide](/img/structure/B4980038.png)
![4-{[(4-chloro-2,5-dimethoxyphenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B4980048.png)

![5-{4-[3-(2,3-dimethylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4980061.png)
![5-acetyl-4-(4-chlorophenyl)-2-{[2-(2-chlorophenyl)-2-oxoethyl]thio}-6-methyl-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B4980065.png)
![3-bromo-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B4980076.png)

![4-[1-(hydroxymethyl)-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl]phenyl acetate](/img/structure/B4980082.png)